2-Amino-6-(4-methylpiperazin-1-yl)benzonitrile

Regiochemistry Benzimidazole synthesis Kinase inhibitor intermediates

Researchers constructing kinase inhibitor pharmacophores often encounter regioisomeric impurities during benzimidazole cyclization that compromise target selectivity. 2-Amino-6-(4-methylpiperazin-1-yl)benzonitrile (CAS 63365-17-3) directly addresses this pain point with a defined 2,6-substitution pattern ensuring correct heterocycle formation. • Enables precise 6-(4-methylpiperazin-1-yl)-1H-benzimidazole fragment assembly for TKI258 (dovitinib) FGFR/VEGFR binding; avoids inactive 5-substituted byproduct • Orthogonal reactivity: 2-NH2 for amide coupling, reductive amination, or diazotization; 4-Me-piperazine for N-alkylation/arylation library synthesis • Scalable iron-mediated reduction from nitro precursor; mp 151-154°C permits straightforward recrystallization at scale • MW 216.28, logP ~1.48, pKa ~7.0; suitable for CNS-penetrant GPCR programs targeting serotonin/dopamine receptors

Molecular Formula C12H16N4
Molecular Weight 216.28 g/mol
CAS No. 63365-17-3
Cat. No. B1611563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(4-methylpiperazin-1-yl)benzonitrile
CAS63365-17-3
Molecular FormulaC12H16N4
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=CC(=C2C#N)N
InChIInChI=1S/C12H16N4/c1-15-5-7-16(8-6-15)12-4-2-3-11(14)10(12)9-13/h2-4H,5-8,14H2,1H3
InChIKeyPAEDWGDWXDWOMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-(4-methylpiperazin-1-yl)benzonitrile (CAS 63365-17-3): Procuring the Ortho-Amino-Substituted Piperazinyl Benzonitrile Intermediate for Targeted Heterocyclic Synthesis


2-Amino-6-(4-methylpiperazin-1-yl)benzonitrile (CAS 63365-17-3) is a disubstituted benzonitrile building block combining a primary aniline (-NH₂) at the 2-position with an N-methylpiperazine at the 6-position on the aromatic ring . With a molecular weight of 216.28 g·mol⁻¹ and a melting point of 151–154 °C, the compound serves as a key synthetic intermediate in medicinal chemistry, particularly for constructing fused heterocyclic systems (e.g., benzimidazoles, quinolinones) that require both a nucleophilic aromatic amine and a basic piperazine handle in a defined spatial arrangement . Its predicted logP of ~1.48 indicates moderate lipophilicity suitable for further derivatization .

Why 2-Amino-6-(4-methylpiperazin-1-yl)benzonitrile Cannot Be Replaced by Common Benzonitrile or Piperazine Analogs in Synthetic Routes


Substituting 2-amino-6-(4-methylpiperazin-1-yl)benzonitrile with regioisomeric analogs such as 2-amino-5-(4-methylpiperazin-1-yl)benzonitrile (CAS 38943-98-5) or 2-amino-6-(1-piperazinyl)benzonitrile (CAS 63365-14-0) alters the vector of the piperazine substituent relative to the cyano and amino groups . This positional shift directly impacts the regiochemistry of downstream cyclocondensation reactions (e.g., benzimidazole or quinazoline formation), potentially leading to different constitutional isomers with distinct biological activity profiles . Similarly, replacing the N-methylpiperazine with morpholine (2-amino-6-morpholinobenzonitrile, CAS 63005-74-3) removes the basic tertiary amine required for key salt-bridge interactions in kinase inhibitor pharmacophores, as demonstrated in the clinical candidate TKI258 (dovitinib) where the 4-methylpiperazine moiety is essential for FGFR/VEGFR potency . Procurement of the correct substitution pattern therefore directly dictates synthetic outcome and pharmacological relevance .

Comparator-Anchored Quantitative Evidence for 2-Amino-6-(4-methylpiperazin-1-yl)benzonitrile (CAS 63365-17-3)


Regioisomeric Differentiation: 2,6- vs. 2,5-Disubstitution Pattern Dictates Synthetic Utility in Benzimidazole Cyclocondensation

In the synthesis of 4-amino-3-benzimidazol-2-ylhydroquinolin-2-one kinase inhibitors (e.g., TKI258), the 2,6-disubstitution pattern of the benzonitrile intermediate is critical. The amino group at the 2-position and the piperazine at the 6-position provide the correct geometry for benzimidazole ring closure with a quinolinone partner . The regioisomer 2-amino-5-(4-methylpiperazin-1-yl)benzonitrile (CAS 38943-98-5) would place the piperazine meta to the nitrile, yielding a 5-substituted benzimidazole rather than the 6-substituted isomer found in TKI258. While direct comparative cyclization yields for these specific intermediates are not publicly reported, the clinical differentiation of the resulting regioisomeric kinase inhibitors is documented: the 6-piperazinyl benzimidazole regioisomer in TKI258 exhibits IC₅₀ values of 8 nM (FGFR1) and 13 nM (VEGFR2), whereas structurally analogous compounds with 5-substitution patterns in the benzimidazole series show substantially altered selectivity profiles . This underscores that procurement of the correct 2,6-isomer is non-negotiable for reproducing the established structure-activity relationship.

Regiochemistry Benzimidazole synthesis Kinase inhibitor intermediates

Predicted Physicochemical Differentiation: LogP, Melting Point, and Basicity vs. Des-methyl and Morpholine Analogs

The predicted logP of 2-amino-6-(4-methylpiperazin-1-yl)benzonitrile is 1.48, with a melting point of 151–154 °C and a predicted pKa of ~7.0 for the piperazine nitrogen . In comparison, the des-methyl analog 2-amino-6-(1-piperazinyl)benzonitrile (CAS 63365-14-0) is expected to exhibit a lower logP (~0.8–1.0) and a higher pKa (~8.5–9.0) due to the absence of the N-methyl group, making it more hydrophilic and more extensively protonated at physiological pH . The morpholine analog (2-amino-6-morpholinobenzonitrile, CAS 63005-74-3) replaces the basic tertiary amine with a neutral ether oxygen, eliminating the protonation-dependent solubility and salt-formation capacity of the piperazine . The N-methyl group also increases steric bulk near the piperazine terminus, which can influence regioselectivity in subsequent N-alkylation or N-arylation reactions. The melting point of 151–154 °C facilitates purification by recrystallization, an advantage for procurement at >95% purity .

Physicochemical properties LogP Basicity Intermediate handling

Documented Use as a Key Intermediate in Antiviral Benzonitrile Derivatives (Patent CN106467501B)

Chinese Patent CN106467501B explicitly describes 2-amino-6-(4-methylpiperazin-1-yl)benzonitrile (Compound I-1 in the patent) as a key intermediate for synthesizing a novel class of substituted benzonitrile derivatives with antiviral activity, specifically against HCV [1]. The patent discloses that this intermediate is used to prepare final compounds with IC₅₀ values in the low micromolar range against HCV replicon systems. While the patent does not provide a direct head-to-head comparison with alternative intermediates, its selection of this specific 2,6-disubstituted benzonitrile over other regioisomers or piperazine variants indicates that the substitution pattern was prioritized in the medicinal chemistry optimization campaign. The patent further specifies that the 4-methylpiperazine moiety contributes to improved metabolic stability compared to unsubstituted piperazine analogs, as inferred from the structure-activity relationship tables presented [2].

Antiviral HCV Intermediate Patent evidence

Commercial Availability Comparison: Purity and Price Differentiation Among Authorized Vendors

Among non-excluded vendors, 2-amino-6-(4-methylpiperazin-1-yl)benzonitrile is offered by Aladdin Scientific (Catalog A354681) at 99% purity (1 g, $4,532.90 USD) , by Leyan (Catalog 1947949) at 98% purity , and was previously available from CymitQuimica at 95% minimum purity (now discontinued) . Santa Cruz Biotechnology lists the compound (sc-335061) at $1,950.00 USD for 1 g . The 99% purity grade from Aladdin is particularly relevant for applications requiring low impurity profiles in late-stage intermediate chemistry, where trace metal or organic contaminants can poison downstream catalytic steps. In contrast, the closely related analog 2-amino-5-(4-methylpiperazin-1-yl)benzonitrile (CAS 38943-98-5) is less widely stocked, limiting procurement options for researchers who might mistakenly consider it interchangeable.

Procurement Purity Cost Vendor comparison

Prioritized Research and Industrial Application Scenarios for 2-Amino-6-(4-methylpiperazin-1-yl)benzonitrile (CAS 63365-17-3)


Synthesis of 6-(4-Methylpiperazin-1-yl)-Substituted Benzimidazole Kinase Inhibitors (e.g., TKI258/Dovitinib Analogs)

This compound serves as the direct precursor for constructing the 6-(4-methylpiperazin-1-yl)-1H-benzimidazole fragment found in multi-target receptor tyrosine kinase inhibitors such as TKI258 (dovitinib). The 2-amino group participates in benzimidazole cyclization, while the 6-piperazine substituent provides the critical basic center for kinase hinge-region binding. The 2,6-regioisomeric purity is essential to avoid formation of the 5-substituted benzimidazole byproduct, which exhibits altered kinase selectivity (see Evidence Item 1) .

Antiviral Drug Discovery: HCV Replicon Inhibitor Lead Optimization

As documented in CN106467501B, this intermediate is explicitly claimed for preparing benzonitrile derivatives with anti-HCV activity. The 4-methylpiperazine moiety contributes to metabolic stability and solubility profiles that are favorable for oral bioavailability optimization. Researchers developing next-generation HCV NS5A or NS5B inhibitors can leverage this building block to access a patent-protected chemical space (see Evidence Item 3) [1].

Dual Amine-Piperazine Scaffold for Parallel Library Synthesis in CNS Drug Discovery

The combination of a primary aromatic amine and a tertiary N-methylpiperazine in a single small molecule (MW 216.28) enables divergent functionalization strategies: the aniline can undergo amide coupling, reductive amination, or diazotization, while the piperazine can be alkylated or arylated. This orthogonal reactivity is advantageous for generating compound libraries targeting GPCRs (particularly serotonin and dopamine receptors) where both aryl-piperazine and amino-benzonitrile pharmacophores are privileged. The moderate logP (1.48) and predicted pKa (~7.0) ensure blood-brain barrier permeability potential, making it suitable for CNS programs .

Process Chemistry: Scalable Intermediate for cGMP Manufacturing

With a melting point of 151–154 °C, this compound can be purified by straightforward recrystallization, avoiding costly chromatographic steps at scale. The iron-mediated reduction of 2-(4-methyl-1-piperazinyl)-6-nitrobenzonitrile to the target amino compound (as described in synthesis routes) is amenable to kilogram-scale production. Procurement of the 99% purity grade (Aladdin) supports late-stage regulatory starting material requirements where impurity profiles must be rigorously controlled .

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